![molecular formula C32H15Cl4CoN6O8 B15245406 Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron is a complex compound that features a cobalt ion in the +3 oxidation state. This compound is characterized by its intricate structure, which includes a naphthalen-1-olate core substituted with dichloro and diazenyl groups, as well as a nitro-oxidophenyl moiety. The presence of cobalt in the +3 oxidation state imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron typically involves the coordination of cobalt ions with the appropriate ligands under controlled conditions. The process may include:
Ligand Preparation: The ligands, such as 5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate, are synthesized separately through a series of organic reactions involving chlorination, nitration, and diazotization.
Coordination Reaction: The prepared ligands are then reacted with a cobalt(III) salt, such as cobalt(III) chloride, in a suitable solvent like ethanol or water. The reaction is typically carried out under reflux conditions to ensure complete coordination.
Purification: The resulting complex is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the cobalt center may undergo changes in its oxidation state.
Reduction: Reduction reactions can also occur, potentially reducing the cobalt(III) to cobalt(II).
Substitution: The diazenyl and nitro groups can undergo substitution reactions, where other functional groups replace them under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction may produce cobalt(II) derivatives. Substitution reactions can result in various substituted naphthalen-1-olate compounds.
科学的研究の応用
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron has several scientific research applications:
Chemistry: The compound is used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a diagnostic agent in medical imaging.
Industry: The compound finds applications in materials science, particularly in the development of advanced materials with specific electronic and magnetic properties.
作用機序
The mechanism of action of Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various biomolecules, influencing their structure and function. The diazenyl and nitro groups may also participate in redox reactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Cobalt(III) acetylacetonate: Another cobalt(III) complex with different ligands.
Nickel(II) complexes: Similar coordination compounds with nickel instead of cobalt.
Copper(II) complexes: Coordination compounds with copper, often exhibiting similar biological activities.
Uniqueness
Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
分子式 |
C32H15Cl4CoN6O8 |
|---|---|
分子量 |
812.2 g/mol |
IUPAC名 |
cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron |
InChI |
InChI=1S/2C16H9Cl2N3O4.Co/c2*17-10-3-4-11(18)15-9(10)2-6-13(16(15)23)20-19-12-5-1-8(21(24)25)7-14(12)22;/h2*1-7,22-23H;/q;;+3/p-3 |
InChIキー |
YVLRDGSPUFWCLS-UHFFFAOYSA-K |
正規SMILES |
[H+].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)[O-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C3=C(C=CC(=C3C=C2)Cl)Cl)[O-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


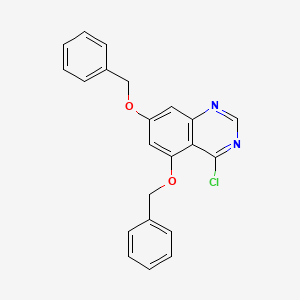
![6-Methyloxazolo[5,4-b]pyridine-2-thiol](/img/structure/B15245334.png)
![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)
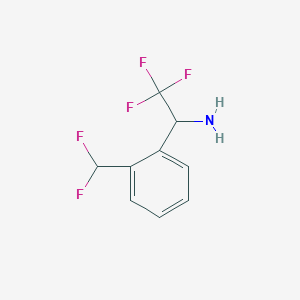
![2-Amino-8-methyl-4-oxo-4,8-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B15245343.png)
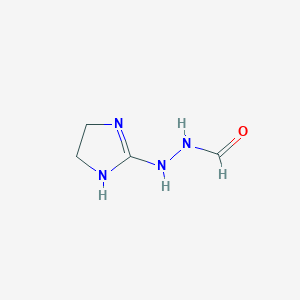
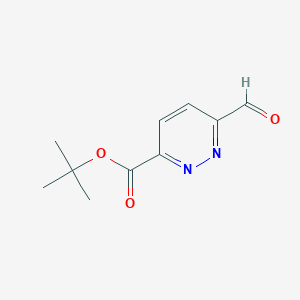
![Bis[3-trifluoro methylbenzyl]sulfone](/img/structure/B15245363.png)
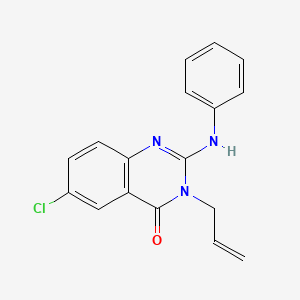
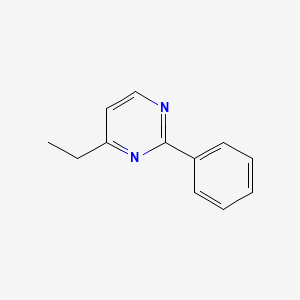
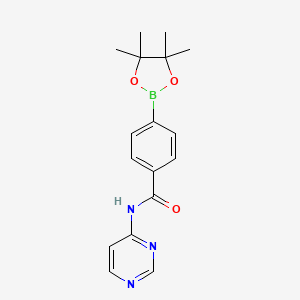
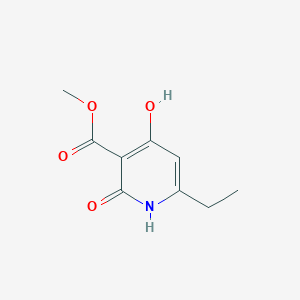
![5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B15245399.png)
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
